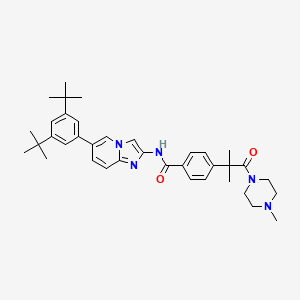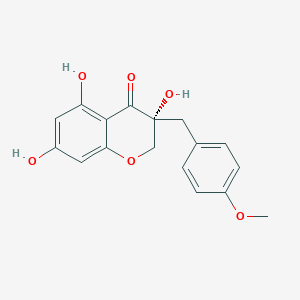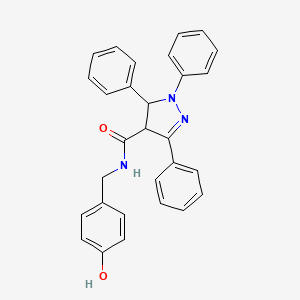
Clk-IN-T3N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clk-IN-T3N is a chemical probe specifically designed for CDC-like kinase (CLK). It serves as the negative control for Clk-IN-T3, another CLK inhibitor. This compound is primarily used in scientific research to study the biological roles and therapeutic potential of CDC-like kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clk-IN-T3N involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Clk-IN-T3N undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Clk-IN-T3N is widely used in scientific research for its role as a chemical probe for CDC-like kinase. Its applications include:
Chemistry: Used to study the chemical properties and reactivity of CDC-like kinases.
Biology: Helps in understanding the biological roles of CDC-like kinases in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where CDC-like kinases are implicated.
Industry: Used in the development of new chemical probes and inhibitors for CDC-like kinases
Mechanism of Action
Clk-IN-T3N exerts its effects by specifically binding to CDC-like kinases, thereby inhibiting their activity. The molecular targets include various isoforms of CDC-like kinases, and the pathways involved are primarily related to cell cycle regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Clk-IN-T3: A selective inhibitor of CDC-like kinases with high potency.
SM08502: Another CLK inhibitor that has entered clinical trials.
SGC-CLK-1: A chemical probe for CDC-like kinases
Uniqueness
Clk-IN-T3N is unique in its role as a negative control for Clk-IN-T3, providing a valuable tool for comparative studies. Its specificity and well-characterized inhibitory profile make it a preferred choice for research applications .
Properties
Molecular Formula |
C37H47N5O2 |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
N-[6-(3,5-ditert-butylphenyl)imidazo[1,2-a]pyridin-2-yl]-4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43) |
InChI Key |
BNTGVINQADRYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CN3C=C(N=C3C=C2)NC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)N5CCN(CC5)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B11932661.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932668.png)

![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)
![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B11932680.png)




![nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11932706.png)
![(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B11932712.png)



